molecular formula C7H14ClNO B1679973 endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 14383-51-8

endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No. B1679973
Key on ui cas rn: 14383-51-8
M. Wt: 163.64 g/mol
InChI Key: YYMCYJLIYNNOMK-UHFFFAOYSA-N
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Patent
US08183366B2

Procedure details

8-Aza-bicyclo[3.2.1]octan-3-ol hydrochloride (5.1 g, 31.45 mmol)) and sodium carbonate (13.3 g, 125.8 mmol) are suspended in 150 ml of ethanol at room temperature. 2-Bromo-ethanol (4.4 ml, 62.9 mmol) is added dropwise within 20 minutes and the reaction mixture is refluxed for 15 hours. After cooling to room temperature the reaction mixture is evaporated under reduced pressure. The mixture is stirred with 200 ml of DCM and filtered. The clear filtrate is dried over anhydrous sodium sulfate, filtered, evaporated under reduced pressure and dried at high vacuum.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH:2]12[NH:9][CH:6]([CH2:7][CH2:8]1)[CH2:5][CH:4]([OH:10])[CH2:3]2.C(=O)([O-])[O-].[Na+].[Na+].Br[CH2:18][CH2:19][OH:20]>C(O)C>[OH:20][CH2:19][CH2:18][N:9]1[CH:6]2[CH2:7][CH2:8][CH:2]1[CH2:3][CH:4]([OH:10])[CH2:5]2 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
Cl.C12CC(CC(CC1)N2)O
Step Two
Name
Quantity
13.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
4.4 mL
Type
reactant
Smiles
BrCCO
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred with 200 ml of DCM
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
is evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The clear filtrate is dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried at high vacuum

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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